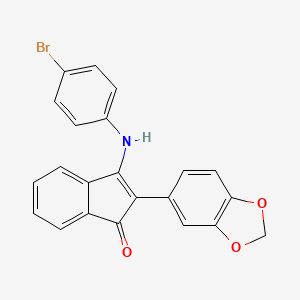

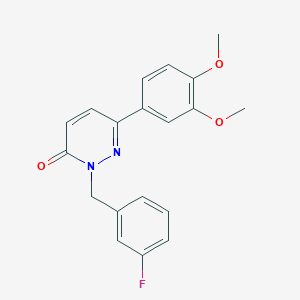

![molecular formula C17H14BrN3O3S2 B2377833 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865175-92-4](/img/structure/B2377833.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide” is a complex organic molecule that contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a bromobenzamide group .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the benzothiazole group, which is an electron-deficient system with high oxidative stability and a rigid planar structure . The allyl group attached to the benzothiazole ring could potentially participate in resonance, further stabilizing the molecule .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Novel sulfonamide derivatives, including those with a 2-amino-1,3-thiazole fragment, have been synthesized and evaluated for their antibacterial activity. This class of compounds has shown effectiveness against bacteria like S. aureus and E. coli (Rafiee Pour et al., 2019).

- Another study focused on synthesizing heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These compounds, including thiazole derivatives, were tested against various bacterial and fungal strains (Darwish et al., 2014).

Synthetic Chemistry Applications

- Research on the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxide precursors has contributed to the development of 'privileged' 1,4-benzodiazepine structures, showing the versatility of thiazole derivatives (Hemming & Loukou, 2004).

Photodynamic Therapy Application

- A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including thiazole structures, has been synthesized. It demonstrates potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (Pişkin et al., 2020).

Analgesic Properties

- Compounds related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide have been synthesized and assessed for their analgesic properties. This research contributes to understanding the structure-activity relationship in this class of compounds (Demchenko et al., 2018).

Organometallic Chemistry

- Studies on benzothiazolin-2-ylidene complexes of iridium(I) demonstrate the compound's application in organometallic chemistry, showcasing its potential in synthesizing new materials and catalysts (Huynh et al., 2006).

Propiedades

IUPAC Name |

4-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZOGOJXRAWZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)

![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)